molecular formula C15H20IN5O4 B2544109 Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 1513882-52-4

Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B2544109
CAS No.: 1513882-52-4
M. Wt: 461.26
InChI Key: QGYLHBIKQBTBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly provided; Ref: 10-F988929) is a 5-membered heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidinyl core substituted with an iodine atom at the 3-position. The imidodicarbonic acid backbone is protected by two tert-butyl ester groups, enhancing its stability and lipophilicity. Its molecular formula can be inferred as C₁₈H₂₃IN₄O₄ (based on structural analysis), with a molecular weight of approximately 498.21 g/mol. Commercial availability in varying quantities (100 mg to 5 g) suggests its utility in research settings as a synthetic intermediate or biochemical probe.

Properties

IUPAC Name

tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLHBIKQBTBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NC2=NNC(=C21)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore known for its diverse biological activities.
  • Functional Groups : The presence of the iodo group enhances the compound's reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance:

  • EGFR and VGFR2 Inhibition : Compounds in the phenylpyrazolo[3,4-d]pyrimidine class have demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2) with IC50 values ranging from 0.3 to 24 µM. Notably, compound 5i showed significant activity in MCF-7 cancer cell lines, inhibiting tumor growth and inducing apoptosis .

The mechanism of action for imidodicarbonic acid derivatives involves:

  • Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors at kinase domains. This interaction is crucial for their anticancer efficacy.
  • Cell Cycle Regulation : Research indicates that these compounds can affect cell cycle progression and induce DNA fragmentation in cancer cells .

In Vitro Studies

A study involving various derivatives of pyrazolo[3,4-d]pyrimidine revealed that modifications to the core structure significantly impacted cytotoxicity against different cancer cell lines. Notably:

CompoundIC50 (µM)Target
5i0.3EGFR
5ii7.60VGFR2
5iii16.00CDK2

These results suggest that structural variations can enhance selectivity and potency against specific targets .

Molecular Docking Studies

Molecular docking studies have been employed to understand how imidodicarbonic acid derivatives bind to their target proteins. These studies reveal:

  • Binding Affinity : High binding affinity to kinase domains correlates with increased inhibitory activity.
  • Hydrogen Bonding : The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold engage in crucial hydrogen bonding interactions that stabilize the binding conformation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Core Heterocycle Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (Ref: 10-F988929) Pyrazolo[3,4-d]pyrimidine 3-Iodo, tert-butyl esters C₁₈H₂₃IN₄O₄ ~498.21 Halogenation site, biochemical probes
Diethyl 8-cyano-7-(4-nitrophenyl)-... (No CAS) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ethyl esters C₂₉H₂₇N₅O₆ 553.56 Melting point: 243–245°C; intermediates in alkaloid synthesis
Imidodicarbonic acid, (5-hydroxypentyl)- (761456-73-9) Imidodicarbonic acid 5-Hydroxypentyl, tert-butyl esters C₁₅H₂₉NO₅ 303.39 Hydroxyl group for conjugation; prodrug design
Imidodicarbonic acid, 2-(4-amino-2-chlorophenyl)- (252019-51-5) Imidodicarbonic acid 4-Amino-2-chlorophenyl, tert-butyl esters C₁₆H₂₃ClN₂O₄ 342.82 Chlorine and amino groups for electrophilic substitutions
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)- (865202-94-4) Imidodicarbonic acid 4,4-Dimethoxybutyl, tert-butyl esters C₁₇H₃₁NO₆ 345.43 Dimethoxy groups enhance lipophilicity; metabolic stability studies
Imidodicarbonic acid, 2-(3H-imidazo[4,5-c]pyridin-4-yl)- (No CAS) Imidazo[4,5-c]pyridine tert-Butyl esters C₁₈H₂₅N₅O₄ 375.43 Kinase inhibitor scaffolds; ATP-binding mimics

Stability and Physicochemical Properties

  • Solubility : The hydroxypentyl group in improves aqueous solubility compared to the hydrophobic tert-butyl/iodo combination in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.